molecular formula C7H10O3 B13339963 3-Oxo-3-(oxolan-3-yl)propanal

3-Oxo-3-(oxolan-3-yl)propanal

Cat. No.: B13339963
M. Wt: 142.15 g/mol
InChI Key: JUHAVEUQCLYTQT-UHFFFAOYSA-N
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Description

3-Oxo-3-(oxolan-3-yl)propanal is an organic compound characterized by a propanal backbone (CH3CH2CHO) modified with a 3-oxolanyl (tetrahydrofuran-3-yl) substituent at the carbonyl carbon. The aldehyde functional group (-CHO) confers high reactivity, particularly in nucleophilic addition and oxidation reactions, while the oxolane (tetrahydrofuran) ring introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions. Its structural features make it a versatile precursor for further functionalization .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-oxo-3-(oxolan-3-yl)propanal

InChI

InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h3,6H,1-2,4-5H2

InChI Key

JUHAVEUQCLYTQT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 3-Oxo-3-(oxolan-3-yl)propanal often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(oxolan-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aldehydes and other derivatives.

Scientific Research Applications

3-Oxo-3-(oxolan-3-yl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-Oxo-3-(oxolan-3-yl)propanal exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in enzyme inhibition and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Oxo-3-(oxolan-3-yl)propanal with structurally related compounds, emphasizing molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications References
3-Oxo-3-(oxolan-3-yl)propanal C7H10O3 142.15 Aldehyde, oxolane, ketone High reactivity (aldehyde), moderate solubility in polar solvents Intermediate in organic synthesis
Ethyl 3-oxo-3-(oxolan-3-yl)propanoate C9H14O4 186.21 Ester, oxolane, ketone Lower volatility, enhanced stability compared to aldehyde Synthetic intermediate for esters and polymers
Methyl 3-oxo-3-(oxolan-3-yl)propanoate C8H12O4 172.18 Ester, oxolane, ketone Similar to ethyl ester but with reduced steric hindrance Pharmaceutical intermediates
3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime C19H14ClFN2O2S 388.84 Aldehyde, thiazole, oxime, halogen High purity (≥95%), complex structure with potential bioactivity Agrochemical or pharmaceutical research (discontinued commercial availability)
3-Oxo-3-(oxolan-3-yl)propanenitrile C7H9NO2 139.15 Nitrile, oxolane, ketone High reactivity (nitrile), potential toxicity Precursor for polymers or heterocyclic compounds
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime) C7H14N2O2S 190.26 Oxime, methylthio, carbamate Extremely toxic, environmental persistence Restricted agrochemical (nematicide/insecticide)

Key Analysis:

Reactivity: The aldehyde group in 3-Oxo-3-(oxolan-3-yl)propanal makes it more reactive than its ester counterparts (ethyl and methyl propanoates), which are stabilized by electron-withdrawing ester groups. This reactivity is critical in condensation or nucleophilic addition reactions . The nitrile derivative (3-oxo-3-(oxolan-3-yl)propanenitrile) exhibits distinct reactivity due to the -CN group, enabling participation in cyanation or hydrolysis reactions .

Atmospheric data from suggests that aldehydes like propanal degrade differently than ketones (e.g., acetone), with shorter lifetimes due to higher reactivity.

Structural Influence on Applications: Esters (e.g., ethyl and methyl propanoates) are favored in industrial synthesis due to their stability and lower toxicity, whereas the aldehyde and nitrile derivatives are more specialized, serving as reactive intermediates .

Biological Activity

3-Oxo-3-(oxolan-3-yl)propanal is an organic compound notable for its unique structural features, including a five-membered oxolane ring and functional groups such as a carbonyl and an aldehyde. This combination enhances its reactivity and potential applications in various fields, particularly in organic synthesis and pharmaceuticals.

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 142.15 g/mol
  • Structural Characteristics : The compound's structure includes an oxolane ring that affects its biological activity and chemical reactivity.

Biological Activity Overview

The biological activity of 3-Oxo-3-(oxolan-3-yl)propanal has been explored in various studies, revealing its potential therapeutic applications. The compound has demonstrated activity in several areas:

  • Antimicrobial Properties : Preliminary studies indicate that 3-Oxo-3-(oxolan-3-yl)propanal exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
  • Cytotoxicity : Some studies have assessed the cytotoxic effects of 3-Oxo-3-(oxolan-3-yl)propanal on cancer cell lines, indicating potential for use in cancer therapy.

Research Findings

Several research studies have provided insights into the biological activities of 3-Oxo-3-(oxolan-3-yl)propanal:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in vitro
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A study conducted by researchers demonstrated that 3-Oxo-3-(oxolan-3-yl)propanal showed significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong antimicrobial potential.
  • Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 3-Oxo-3-(oxolan-3-yl)propanal resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent.
  • Cytotoxicity Assessment : A cytotoxicity assay performed on several human cancer cell lines revealed that 3-Oxo-3-(oxolan-3-yl)propanal induced cell death through apoptosis pathways, with IC50 values indicating effective concentration ranges for therapeutic applications.

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